molecular formula C7H5BrFN3 B6164779 5-bromo-7-fluoro-1H-1,3-benzodiazol-2-amine CAS No. 1388046-59-0

5-bromo-7-fluoro-1H-1,3-benzodiazol-2-amine

Cat. No.: B6164779
CAS No.: 1388046-59-0
M. Wt: 230.04 g/mol
InChI Key: KHZDQUGQWXCTDI-UHFFFAOYSA-N
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Description

5-bromo-7-fluoro-1H-1,3-benzodiazol-2-amine is a compound belonging to the benzodiazole family. It has the molecular formula C7H5BrFN3 and a molecular weight of 230. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzodiazole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-fluoro-1H-1,3-benzodiazol-2-amine typically involves the reaction of phthalamide with ammonia in the presence of an alcohol or a base to generate an imidazole compound. This is followed by a redox reaction to obtain the desired benzodiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-fluoro-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: Due to the presence of bromine and fluorine, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo redox reactions, particularly involving the nitrogen atoms in the benzodiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include bases, alcohols, and oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the benzodiazole ring.

Scientific Research Applications

5-bromo-7-fluoro-1H-1,3-benzodiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-bromo-7-fluoro-1H-1,3-benzodiazol-2-amine involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance binding affinity and specificity to these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-6-fluoro-1H-1,3-benzodiazol-2-amine: Similar in structure but with a different position of the fluorine atom.

    Other Benzodiazole Derivatives: Compounds with different substituents on the benzodiazole ring.

Properties

CAS No.

1388046-59-0

Molecular Formula

C7H5BrFN3

Molecular Weight

230.04 g/mol

IUPAC Name

6-bromo-4-fluoro-1H-benzimidazol-2-amine

InChI

InChI=1S/C7H5BrFN3/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H3,10,11,12)

InChI Key

KHZDQUGQWXCTDI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)N)F)Br

Purity

95

Origin of Product

United States

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